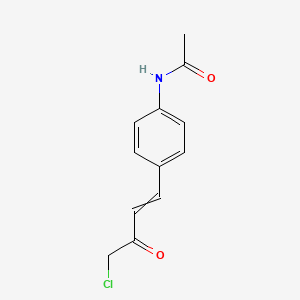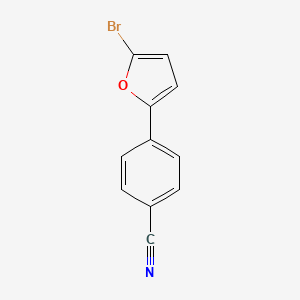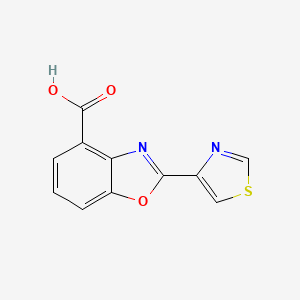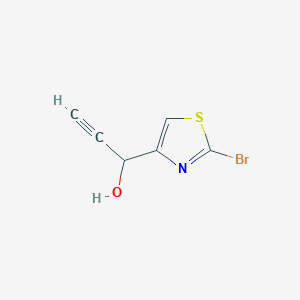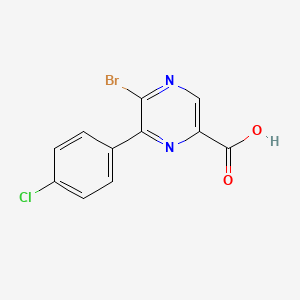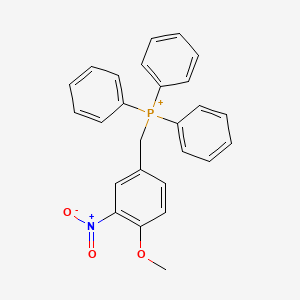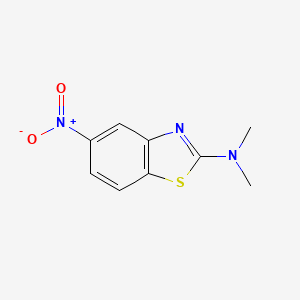
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine
Descripción general
Descripción
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions to form 5-nitro-2-aminobenzothiazole. This intermediate can then be further reacted with dimethylamine to yield the final product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Condensation: Acidic or basic catalysts in the presence of aldehydes or ketones.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-5-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of proteins such as α-synuclein and tau, which are associated with neurodegenerative diseases. It achieves this by binding to the proteins and preventing their misfolding and aggregation .
Comparación Con Compuestos Similares
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
5-nitro-1,2-benzothiazol-3-amine: Similar in structure but lacks the dimethyl groups.
2-arylbenzothiazoles: Differ in the substitution pattern at the 2nd position.
Benzothiazole-based urea and thiourea derivatives: Differ in the functional groups attached to the benzothiazole ring.
Uniqueness: The presence of both the nitro group and the dimethyl groups in this compound imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-11(2)9-10-7-5-6(12(13)14)3-4-8(7)15-9/h3-5H,1-2H3 |
Clave InChI |
AEMOECHQKXYBMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


